2-Fluoroadenosine
CAS No.: 19768-92-4
Cat. No.: VC20744151
Molecular Formula: C10H12FN5O4
Molecular Weight: 285.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19768-92-4 |
|---|---|
| Molecular Formula | C10H12FN5O4 |
| Molecular Weight | 285.23 g/mol |
| IUPAC Name | 2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |
| Standard InChI Key | HBUBKKRHXORPQB-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
Introduction
Chemical Properties and Structure
Molecular Characteristics
2-Fluoroadenosine has distinct chemical and physical properties that contribute to its biological activity and synthetic utility. The table below summarizes its key molecular characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H12FN5O4 |
| Molecular Weight | 285.23 |
| CAS Number | 146-78-1 |
| EINECS | 633-923-8 |
| Melting Point | 240°C (decomposition) |
| Boiling Point | 747.3±70.0°C (Predicted) |
| Density | 2.17±0.1 g/cm³ (Predicted) |
| pKa | 13.05±0.70 (Predicted) |
| Form | Solid |
| Color | Off-White |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
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2-far
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2-fas
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2-fluoro-adenosin
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6-amino-2-fluoro-9-beta-d-ribofuranosyl-purin
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6-amino-2-fluoro-9-beta-d-ribofuranosylpurine
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2-(6-amino-2-fluoro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Structural Features
The structure of 2-Fluoroadenosine is characterized by the fluorine substitution at the 2-position of the adenine base, which creates distinctive electronic and conformational properties. The fluorine atom, being highly electronegative yet small in size, maintains a structure similar to native adenine while introducing unique features . This subtle modification significantly affects the compound's behavior in biological systems and its interactions with other molecules.
Synthesis Methods
Synthesis from Guanosine
A preparative method for 2-Fluoroadenosine synthesis starting from commercially available guanosine has been developed. This approach involves:
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Formation of an intermediate 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine
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Isolation of this intermediate in the tetrazolo[5,1-i]-form
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Conversion by Schiemann reaction to 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine
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Catalytic reduction of the azido group to the amino moiety
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Deacetylation by routine procedure
This method yields 2-Fluoroadenosine at a total yield of 74% .
Synthesis from 2-Fluoroadenine
A convenient alternative synthesis pathway utilizes commercially available 2-fluoroadenine as the starting material. The process involves:
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Silylation of 2-fluoroadenine
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Coupling reaction with phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside
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Formation of corresponding 2-fluoro-2′-deoxyadenosine derivative (α/β =1:1)
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Separation of α- and β-anomers by chromatography
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Desilylation to obtain the final compounds
This method provides a practical route to 2′-deoxy-2-fluoroadenosine with good yields .
Biological and Pharmacological Significance
Pharmacological Applications
The primary pharmacological significance of 2-Fluoroadenosine lies in its role as an intermediate for the synthesis of fludarabine. Fludarabine is a purine analogue and antineoplastic agent used in the treatment of various types of leukemia and lymphoma . Additionally, 2-Fluoroadenosine itself has been shown to be a potent inhibitor of lymphocyte-mediated cytolysis, suggesting direct immunomodulatory properties .
Biochemical Interactions
Research indicates that 2-Fluoroadenosine interacts with specific proteins, including those from Escherichia coli (strain K12). These interactions involve its potential role as a substrate for enzymes that catalyze the reversible phosphorolytic breakdown of N-glycosidic bonds in beta-(deoxy)ribonucleoside molecules . This biochemical behavior provides insights into potential applications in enzyme inhibition and metabolic pathway modulation.
Research Findings in Nucleic Acid Chemistry
Effects on DNA and RNA Structures
Recent research has characterized 2-Fluoroadenosine-containing oligonucleotides in various nucleic acid conformations. Key findings include:
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The incorporation of 2-Fluoroadenosine into canonical right-handed DNA duplexes, G-quadruplexes, and i-motif structures demonstrates that while its properties remain similar to native adenine due to the small size of the fluorine atom, it exhibits unique features attributable to the high electronegativity of fluorine .
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The fluorine substitution at the 2' position causes nucleosides to adopt an RNA-type sugar conformation, which enhances the thermodynamic stability of duplexes .
Impact on Thermal Stability
The addition of 2'-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA. This stabilization is additive at approximately 2° per residue, which compares favorably with 2'-OMe-RNA (around 1.5°) and RNA (1.1° per residue) . Specific observations regarding 2-Fluoroadenosine include:
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High thermal stability of the 2-Fluoroadenosine-C base pair
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Different structural influences on G-quadruplexes in the presence of sodium ions
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Small increases in pKa when incorporated into i-motif structures
Laboratory and Research Considerations
Solubility Profile
2-Fluoroadenosine demonstrates limited solubility in common organic solvents:
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DMSO: Slightly soluble (may require sonication)
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Methanol: Slightly soluble (may require heating and sonication)
This solubility profile necessitates careful consideration during experimental design and formulation development.
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